microRNA-21-IN-3

Description

Structure

3D Structure

Properties

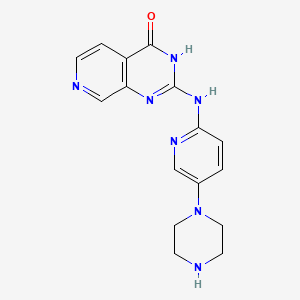

Molecular Formula |

C16H17N7O |

|---|---|

Molecular Weight |

323.35 g/mol |

IUPAC Name |

2-[(5-piperazin-1-yl-2-pyridinyl)amino]-3H-pyrido[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C16H17N7O/c24-15-12-3-4-18-10-13(12)20-16(22-15)21-14-2-1-11(9-19-14)23-7-5-17-6-8-23/h1-4,9-10,17H,5-8H2,(H2,19,20,21,22,24) |

InChI Key |

DLSJIJCYLWIPFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)NC3=NC4=C(C=CN=C4)C(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: Competitive Inhibition

An In-depth Technical Guide to the Mechanism of Action of microRNA-21-3p Inhibition

Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. The biogenesis of miRNAs results in a duplex, from which one strand, the guide strand, is preferentially loaded into the RNA-induced silencing complex (RISC) to target messenger RNA (mRNA), while the other strand, the passenger strand (denoted with a * or -3p/-5p), is typically thought to be degraded. However, emerging evidence has demonstrated that the passenger strand can also be functional. A prominent example is hsa-miR-21-3p (hereafter referred to as miR-21-3p), the passenger strand derived from the pre-miR-21 hairpin. While its counterpart, miR-21-5p, is a well-established onco-miR, miR-21-3p has been shown to have distinct biological roles and targets, contributing to the pathology of various cancers and cardiovascular diseases.[1][2] This guide focuses on the mechanism of action of inhibiting miR-21-3p, a therapeutic strategy with growing interest. For the purpose of this document, "microRNA-21-IN-3" is interpreted as a generic term for an inhibitor of miR-21-3p.

An inhibitor of miR-21-3p is typically a synthetic, chemically modified single-stranded antisense oligonucleotide. Its mechanism of action is based on competitive binding. The inhibitor has a sequence that is the reverse complement to the mature miR-21-3p. When introduced into a cell, it binds with high affinity to the endogenous miR-21-3p. This binding sequesters the miRNA, preventing its incorporation into the RISC. Consequently, the miR-21-3p is unable to bind to its target mRNAs, leading to the de-repression of their translation and an increase in the corresponding protein levels.

Direct Molecular Targets of miR-21-3p

Inhibition of miR-21-3p leads to the upregulation of its direct target genes. Several tumor suppressor genes and other key regulatory proteins have been experimentally validated as targets.

| Target Gene | Disease Context | Validation Method(s) | Reference(s) |

| SMAD7 | Hepatocellular Carcinoma (HCC) | Luciferase Reporter Assay | [3] |

| RBPMS | Ovarian Cancer | Luciferase Reporter Assay, Western Blot | [1][4] |

| RCBTB1 | Ovarian Cancer | Luciferase Reporter Assay, Western Blot | [1][4] |

| ZNF608 | Ovarian Cancer | Luciferase Reporter Assay, Western Blot | [1][4] |

| STARD13 | Breast Cancer | Gene expression correlation, experimental validation cited | [5][6] |

| ZNF132 | Breast Cancer | Gene expression correlation, experimental validation cited | [5][6] |

| MAT2A | Breast Cancer | Gene expression correlation, experimental validation cited | [5][6] |

| FOXO3a | Lung Cancer | Luciferase Reporter Assay, Western Blot | [7] |

Signaling Pathways Modulated by miR-21-3p Inhibition

By upregulating its target genes, inhibiting miR-21-3p can have profound effects on multiple signaling pathways implicated in cell proliferation, invasion, and therapy resistance.

TGF-β and Hippo Signaling in Hepatocellular Carcinoma (HCC)

In HCC, miR-21-3p directly targets SMAD7, a negative regulator of the TGF-β signaling pathway.[3] By inhibiting miR-21-3p, SMAD7 expression is restored. Increased SMAD7 levels promote the translocation of Yes-associated protein 1 (YAP1), a key effector of the Hippo pathway, from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity.[3][8] This leads to a reduction in the expression of downstream pro-oncogenic genes like connective tissue growth factor (CTGF), ultimately suppressing HCC cell migration and invasion.[3]

Proliferation and Invasion in Ovarian and Prostate Cancer

Studies in ovarian and prostate cancer cell lines have shown that inhibition of miR-21-3p leads to a significant reduction in cell proliferation and invasion.[1][4] This is attributed to the upregulation of targets like RNA Binding Protein with Multiple Splicing (RBPMS). RBPMS has been shown to inhibit the proliferation and migration of cancer cells.[1] Silencing of RBPMS can reduce the sensitivity of ovarian cancer cells to cisplatin, suggesting that miR-21-3p inhibition could be a strategy to overcome chemoresistance.[1]

Quantitative Effects of miR-21-3p Inhibition

The functional consequences of inhibiting miR-21-3p have been quantified in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Effect of miR-21-3p Inhibition | Reference |

| A2780CP20 | Ovarian | Proliferation | ~50% decrease vs. negative control | [1] |

| A2780CP20 | Invasion | ~20% decrease vs. negative control | [1] | |

| SKOV3ip1 | Ovarian | Proliferation | ~55% decrease vs. negative control | [1] |

| SKOV3ip1 | Invasion | ~74% decrease vs. negative control | [1] | |

| PC3 | Prostate | Proliferation (Colony Formation) | Significant decrease vs. negative control | [1] |

| PC3 | Invasion | Significant decrease vs. negative control | [1] |

Detailed Experimental Protocols

Investigating the mechanism of action of a miR-21-3p inhibitor involves a series of standard molecular biology techniques.

Transfection of miR-21-3p Inhibitor

This protocol outlines the transient transfection of a miR-21-3p inhibitor and corresponding negative control into cultured cells.

Materials:

-

Adherent cancer cells (e.g., A2780CP20, SKOV3ip1)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

miR-21-3p inhibitor and negative control inhibitor (e.g., AllStars Negative Control siRNA)[9]

-

Transfection reagent (e.g., Lipofectamine® RNAiMAX, HiPerFect)[9][10]

-

Opti-MEM® I Reduced Serum Medium

-

6-well plates

Methodology:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Complex Preparation:

-

For each well, dilute the miR-21-3p inhibitor or negative control to a final concentration of 50 nM in Opti-MEM®.[9]

-

In a separate tube, dilute the transfection reagent in Opti-MEM® according to the manufacturer's instructions.

-

Combine the diluted inhibitor and diluted transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complex formation.

-

-

Transfection: Add the inhibitor-transfection reagent complexes dropwise to the cells in each well.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream assays.

Luciferase Reporter Assay for Target Validation

This assay directly tests the interaction between miR-21-3p and the 3' Untranslated Region (3' UTR) of a putative target gene.

Materials:

-

Dual-luciferase reporter vector (e.g., pMIR-REPORT™) containing the 3' UTR of the target gene (e.g., SMAD7)

-

Control vector with a mutated seed sequence in the 3' UTR

-

miR-21-3p mimic (a synthetic double-stranded RNA that functions like the endogenous miRNA)

-

Negative control mimic

-

Transfected cells (from Protocol 1, but often co-transfected)

-

Dual-Luciferase® Reporter Assay System

Methodology:

-

Co-transfection: Co-transfect cells with:

-

The luciferase vector (wild-type or mutant 3' UTR)

-

A Renilla luciferase control vector (for normalization)

-

Either the miR-21-3p mimic or a negative control mimic.

-

-

Incubation: Incubate for 24-48 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided in the kit.

-

Luminescence Measurement:

-

Measure Firefly luciferase activity in the cell lysate.

-

Measure Renilla luciferase activity in the same lysate.

-

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A significant reduction in normalized luciferase activity in cells co-transfected with the miR-21-3p mimic and the wild-type 3' UTR vector (compared to controls) confirms a direct interaction.

Cell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix, a key characteristic of metastatic cancer cells.

Materials:

-

Transfected cells (miR-21-3p inhibitor vs. negative control)

-

24-well plates with transwell inserts (8.0 µm pore size)

-

Matrigel™ Basement Membrane Matrix

-

Serum-free medium and medium with chemoattractant (e.g., 20% FBS)

-

Cotton swabs, Calcein-AM or crystal violet stain

Methodology:

-

Coating Inserts: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend transfected cells in serum-free medium and seed them into the upper chamber of the coated inserts.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., high serum concentration) to the lower chamber.

-

Incubation: Incubate for 24-48 hours, allowing invasive cells to migrate through the Matrigel and the porous membrane.

-

Cell Removal: Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.

-

Staining and Quantification:

-

Fix and stain the invasive cells on the lower surface of the membrane with crystal violet.

-

Elute the stain and measure absorbance, or count the stained cells in several microscopic fields to quantify invasion.

-

The inhibition of miR-21-3p represents a nuanced approach to cancer therapy. The mechanism of action is straightforward—sequestering the mature miRNA to de-repress its target genes. The functional consequences, however, are complex and context-dependent, involving the upregulation of multiple tumor-suppressive proteins and the subsequent modulation of critical signaling pathways like TGF-β and Hippo. By reversing the effects of miR-21-3p overexpression, inhibitors can significantly reduce cancer cell proliferation and invasion, and potentially re-sensitize them to chemotherapy. The data gathered from in vitro studies strongly support the continued investigation of miR-21-3p inhibition as a valuable strategy for researchers and drug development professionals in oncology.

References

- 1. Targeting miR-21-3p inhibits proliferation and invasion of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MiR-21-3p Promotes Hepatocellular Carcinoma Progression via SMAD7/YAP1 Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Hsa-miR-21-3p associates with breast cancer patient survival and targets genes in tumor suppressive pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. assets.fishersci.com [assets.fishersci.com]

"discovery of small molecule inhibitors for microRNA-21"

An In-depth Technical Guide to the Discovery of Small Molecule Inhibitors for microRNA-21

Introduction: Targeting the "OncomiR" miR-21

MicroRNA-21 (miR-21) is one of the most extensively studied microRNAs and is frequently overexpressed in a wide array of human diseases, most notably in solid and hematological cancers.[1] Its role as an "oncomiR" is well-documented; it promotes tumorigenesis by post-transcriptionally silencing a multitude of tumor suppressor genes, including PTEN, PDCD4, and RECK.[2][3][4] The upregulation of miR-21 is linked to increased cell proliferation, invasion, and apoptosis inhibition, making it a prime therapeutic target.[2][3] While antisense oligonucleotides have been developed to inhibit miR-21, their clinical application is often hampered by challenges in delivery and potential toxicity.[5] This has spurred significant interest in the discovery of drug-like small molecules that can modulate miR-21 biogenesis or function, offering an alternative therapeutic strategy.[5][6][7]

This technical guide provides a comprehensive overview of the strategies, methodologies, and key findings in the quest for small molecule inhibitors of miR-21, intended for researchers and professionals in drug development.

Strategies for Small Molecule Inhibition of miR-21

The biogenesis of mature miR-21 follows a canonical pathway, presenting several points for therapeutic intervention. Small molecules have been primarily designed to inhibit this pathway by:

-

Binding to pre-miR-21: The majority of successful inhibitors are designed to bind directly to the precursor hairpin structure of miR-21 (pre-miR-21). This binding can physically block the recognition and processing by the Dicer enzyme, thus preventing the formation of mature, functional miR-21.[5][8][9] These molecules often target specific structural motifs, such as the apical loop or the Dicer cleavage site.[5][9]

-

Inhibiting Pri-miR-21 Processing: Molecules can also target the primary transcript (pri-miR-21), interfering with its processing by the Drosha microprocessor complex in the nucleus.

-

Modulating Transcription: Some compounds may act upstream by inhibiting the transcription of the miR-21 gene itself.[6]

Screening Methodologies and Experimental Workflows

The identification of miR-21 inhibitors relies on a combination of high-throughput screening, biophysical validation, and cellular activity assays.

Caption: High-throughput screening workflow for miR-21 inhibitors.

Key Experimental Protocols

1. Small Molecule Microarray (SMM) Screening

-

Objective: To identify compounds that directly bind to pre-miR-21.

-

Methodology: A library of small molecules is covalently immobilized in a spatially arrayed format on a functionalized glass slide. The slide is then incubated with a solution containing fluorescently labeled pre-miR-21 hairpin RNA (e.g., Cy5-labeled 29-mer pre-miR-21) at a concentration around 500 nM for 1 hour. After incubation, the slide is washed to remove unbound RNA and imaged with a fluorescence scanner. Array features that exhibit a significant increase in fluorescence indicate a binding event between the immobilized compound and the RNA.[9][10]

2. Dicer Cleavage Assay

-

Objective: To determine if a compound inhibits the processing of pre-miR-21 into mature miR-21 by Dicer.

-

Methodology: A 5'-fluorescently labeled pre-miR-21 substrate (e.g., AlexaFluor 647-labeled 60 nt hairpin) is incubated with recombinant human Dicer enzyme in the presence and absence of the test compound. Reactions are typically run for a set time (e.g., 1 hour) under appropriate buffer conditions. The reaction is then quenched and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is imaged using a phosphorimager or fluorescence scanner to visualize the full-length precursor and the cleaved mature miRNA product. Inhibition is quantified by the decrease in the cleaved product and the corresponding increase in the remaining precursor substrate.[9][11]

3. Cellular Luciferase Reporter Assay

-

Objective: To measure the functional inhibition of miR-21 activity within a cellular context.

-

Methodology: Cells (e.g., HeLa) are co-transfected with a reporter plasmid and a control plasmid. The reporter plasmid contains a luciferase gene (e.g., Firefly luciferase) with the 3'-untranslated region (UTR) of a known miR-21 target gene, making its expression repressible by endogenous miR-21. The control plasmid expresses a different luciferase (e.g., Renilla) without a miR-21 target site for normalization. Transfected cells are plated in multi-well plates and treated with various concentrations of the test compounds. After a 24-48 hour incubation period, cell lysates are assayed for both Firefly and Renilla luciferase activity. An effective inhibitor of miR-21 will relieve the repression on the reporter gene, resulting in a dose-dependent increase in the normalized Firefly luciferase signal.[6]

4. Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the levels of mature miR-21 in cells after treatment with an inhibitor.

-

Methodology: Cancer cells known to overexpress miR-21 are treated with the test compound for 24-48 hours. Total RNA is then extracted from the cells. A specific reverse transcription reaction is performed to create cDNA from the mature miR-21. Quantitative PCR is then carried out using primers specific for mature miR-21. The expression level is normalized to a stably expressed small non-coding RNA, such as U6 snRNA. A significant decrease in the normalized miR-21 level in treated cells compared to a DMSO control indicates inhibitory activity.[6]

Identified Small Molecule Inhibitors of miR-21

Numerous screening campaigns have identified diverse chemical scaffolds that inhibit miR-21.

Table 1: Synthetic Small Molecule Inhibitors of miR-21

| Compound/Class | Target Stage | Screening Method | Affinity/Potency | Reference |

|---|---|---|---|---|

| Dibromocarbazole Derivatives | pre-miR-21 | SMM | Kd: 0.8–2.0 μM | [8][9][12] |

| Azobenzene 2 | pri-miR-21 Transcription | Cell-based Luciferase | EC50: 2 μM | [6] |

| AC1MMYR2 | pre-miR-21 | In Silico Screen | Blocks Dicer processing | [2] |

| Compound 52 (Aryl-substituted pyrrolocytosine) | pre-miR-21 | NMR-based screen | Kd: ~200 nM | [5] |

| Bi-functional 7A (Neomycin-conjugate) | pre-miR-21 | Fluorescence Polarization | 90% Dicer inhibition at 5 µM |[11] |

Table 2: Natural Product Inhibitors of miR-21

| Compound/Class | Source | Mechanism | Cellular Effect | Reference |

|---|---|---|---|---|

| Resveratrol | Grapes, Red Wine | Downregulates miR-21 expression | Reduces glioblastoma growth | [4][13] |

| Andrographolide | Andrographis paniculata | Modulates miRNA expression profile | Inhibits hepatoma tumor growth | [13] |

| 3,6-dihydroxyflavone | Plant flavonoid | Downregulates miR-21 expression | Induces apoptosis in breast cancer | [13][14] |

| Surfactins | Bacillus subtilis | Binds pre-miR-21, inhibits Dicer | Inhibits miR-21 activity in cells | [15] |

| Curcumin | Curcuma longa | Reduces miR-21 in exosomes | Antileukemic activity |[14] |

Mechanisms of Action and Signaling Pathways

Small molecules that inhibit miR-21 processing restore the expression of its tumor-suppressive target genes, thereby impeding cancer progression.

Caption: Inhibition of the miR-21 biogenesis pathway.

Once mature, miR-21 incorporates into the RNA-induced silencing complex (RISC) and targets the 3'-UTRs of messenger RNAs (mRNAs) from key tumor suppressor genes. This leads to translational repression or mRNA degradation. By inhibiting miR-21 maturation, small molecules prevent this cascade, leading to the upregulation of these protective proteins.

Caption: Downstream effects of miR-21 and its inhibition.

Conclusion and Future Perspectives

The discovery of small molecules that inhibit miR-21 represents a promising frontier in cancer therapy and the treatment of other diseases characterized by miR-21 overexpression, such as fibrosis.[5][16] The compounds identified to date validate the feasibility of directly targeting RNA with drug-like molecules. Future efforts will likely focus on improving the potency and selectivity of these inhibitors, optimizing their pharmacokinetic properties, and advancing the most promising candidates into clinical trials.[9] The continued development of novel screening platforms, including computational methods like graph neural networks, will further accelerate the discovery of next-generation miR-21 inhibitors.[17]

References

- 1. Suppressing miR-21 activity in tumor-associated macrophages promotes an antitumor immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AC1MMYR2, an inhibitor of dicer-mediated biogenesis of Oncomir miR-21, reverses epithelial-mesenchymal transition and suppresses tumor growth and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug-Like Small Molecules That Inhibit Expression of the Oncogenic MicroRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regulating miRNA-21 Biogenesis By Bi-functional Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting micro-RNAs by natural products: a novel future therapeutic strategy to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting microRNAs: a new action mechanism of natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Surfactins as Inhibitors of MicroRNA Processing Using Cat-ELCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Graph neural networks for the identification of novel inhibitors of a small RNA - PMC [pmc.ncbi.nlm.nih.gov]

The Oncogenic Role of microRNA-21 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-21 (miR-21) is one of the most frequently overexpressed microRNAs across a wide range of human cancers, where it functions as a potent oncomiR. Its upregulation is strongly correlated with increased cell proliferation, invasion, and metastasis, contributing to poor prognosis. This technical guide provides an in-depth overview of the core mechanisms by which miR-21 promotes cancer cell proliferation. We will delve into its key validated targets, the downstream signaling pathways it modulates, and detailed experimental protocols for its study. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals in oncology and drug development seeking to understand and target the miR-21 axis in cancer.

Introduction to miR-21

MicroRNAs are a class of small, non-coding RNA molecules that play crucial roles in the post-transcriptional regulation of gene expression.[1] They typically bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. miR-21 is a prominent example of an oncomiR, a microRNA that promotes cancer development.[1] Its expression is consistently elevated in numerous solid tumors, including breast, lung, colorectal, pancreatic, and prostate cancers, as well as in hematological malignancies.[2] This aberrant expression is a key driver of the cancer phenotype, particularly in the context of uncontrolled cell proliferation.

Molecular Mechanisms of miR-21 in Cancer Cell Proliferation

miR-21 exerts its pro-proliferative effects by downregulating a suite of tumor suppressor genes. By silencing these key negative regulators of cell growth, miR-21 effectively unleashes proliferative signaling pathways. The most well-validated targets of miR-21 in the context of cancer cell proliferation are Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death 4 (PDCD4), and Reversion-inducing Cysteine-rich protein with Kazal motifs (RECK).

Targeting of PTEN and Activation of the PI3K/Akt Signaling Pathway

PTEN is a critical tumor suppressor that acts as a negative regulator of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central hub for cell growth, proliferation, and survival signals. By binding to the 3'-UTR of PTEN mRNA, miR-21 leads to a decrease in PTEN protein levels.[3] This relieves the inhibition on the PI3K/Akt pathway, resulting in the constitutive activation of Akt and its downstream effectors, which in turn promotes cell cycle progression and inhibits apoptosis.[1]

Downregulation of PDCD4 and its Impact on Cell Proliferation

Programmed Cell Death 4 (PDCD4) is another important tumor suppressor that is a direct target of miR-21. PDCD4 functions by inhibiting the translation of proteins that are essential for cell cycle progression, such as cyclin D1. By suppressing PDCD4 expression, miR-21 allows for the increased synthesis of these pro-proliferative proteins, thereby accelerating the cell cycle and promoting cell division.[3]

Regulation of RECK and its Influence on the Extracellular Matrix

Reversion-inducing Cysteine-rich protein with Kazal motifs (RECK) is a membrane-anchored protein that negatively regulates matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. While primarily known for its role in inhibiting invasion and metastasis, RECK also has anti-proliferative functions. miR-21 directly targets RECK, leading to its downregulation. This can contribute to a cellular microenvironment that is more permissive for cell proliferation.

Quantitative Data on miR-21 and its Targets in Cancer

The following tables summarize quantitative data from various studies, illustrating the extent of miR-21 dysregulation and its impact on target gene expression and cell proliferation across different cancer types.

Table 1: Upregulation of miR-21 in Various Cancers

| Cancer Type | Cell Line/Tissue | Fold Change (vs. Normal) | Reference |

| Breast Cancer | Tumor Tissues | 2.02 - 4.44 | [3] |

| Colorectal Cancer | Tumor Tissues | 1.5 | [4] |

| Non-Small Cell Lung Cancer | Tumor Tissues | 4.24 | [5] |

| Cervical Cancer | Tumor Tissues | Progressive increase from pre-cancer to cancer lesions | [6] |

Table 2: Inhibition of Cancer Cell Proliferation by anti-miR-21

| Cancer Type | Cell Line | Proliferation Inhibition (%) | Reference |

| Breast Cancer | MCF-7 | 29 | [7] |

| Breast Cancer | MDA-MB-231 | 51 | [7] |

| Ovarian Cancer | A2780CP20 | 51 | [8] |

| Ovarian Cancer | SKOV3ip1 | 48 | [8] |

| Cervical Cancer | CaSki | 20 - 40 | [8] |

| Non-Small Cell Lung Cancer | A549 | Significant decrease | [9] |

Table 3: Upregulation of miR-21 Target Proteins upon miR-21 Inhibition

| Cancer Type | Cell Line | Target Protein | Protein Level Increase (Fold/Percentage) | Reference | | :--- | :--- | :--- | :--- | | Neuroblastoma | SK-N-SH | PTEN | Significant increase |[3] | | Neuroblastoma | SK-N-SH | PDCD4 | Significant increase |[3] | | Breast Cancer | MDA-MB-231 | PTEN | >27% |[10] | | Breast Cancer | MDA-MB-231 | PDCD4 | >33% |[10] | | Breast Cancer | MCF-7 | PDCD4 | Significant increase |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of miR-21 in cancer cell proliferation.

Quantification of miR-21 Expression by Stem-Loop RT-qPCR

This method allows for the sensitive and specific quantification of mature miR-21.

Protocol:

-

RNA Isolation: Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol reagent).

-

Stem-Loop Reverse Transcription:

-

Prepare a master mix containing a stem-loop RT primer specific for miR-21, dNTPs, reverse transcriptase, and reaction buffer.

-

Add total RNA to the master mix.

-

Perform the reverse transcription reaction according to the manufacturer's protocol.

-

-

Real-Time PCR:

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, a forward primer specific for miR-21, a universal reverse primer, and DNA polymerase.

-

Add the cDNA from the RT reaction to the master mix.

-

Perform qPCR using a real-time PCR system.

-

-

Data Analysis:

-

Normalize the Ct values of miR-21 to an internal control (e.g., U6 snRNA).

-

Calculate the relative expression of miR-21 using the 2-ΔΔCt method.

-

Validation of miR-21 Targets using Luciferase Reporter Assay

This assay directly tests the binding of miR-21 to the 3'-UTR of its putative target genes.

Protocol:

-

Construct Reporter Vector:

-

Amplify the 3'-UTR of the target gene (e.g., PTEN, PDCD4, RECK) containing the predicted miR-21 binding site.

-

Clone the amplified 3'-UTR fragment into a luciferase reporter vector (e.g., pGL3, psiCHECK-2) downstream of the luciferase gene.

-

-

Cell Transfection:

-

Seed cells (e.g., HEK293T, MCF-7) in a 96-well or 24-well plate.

-

Co-transfect the cells with the reporter vector and either a miR-21 mimic, a miR-21 inhibitor, or a negative control using a transfection reagent like Lipofectamine. A typical reaction in a 96-well plate may include 300 ng of reporter plasmid and a final concentration of 5 to 50 nM of the miRNA mimic.[12]

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

A significant decrease in luciferase activity in the presence of the miR-21 mimic or an increase in the presence of the miR-21 inhibitor indicates a direct interaction between miR-21 and the target 3'-UTR.

-

Assessment of Cell Proliferation using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Transfect the cells with a miR-21 mimic, a miR-21 inhibitor, or a negative control.

-

-

MTT Incubation:

-

After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the control.

-

Western Blot Analysis of Target Protein Expression

This technique is used to detect and quantify the expression levels of miR-21 target proteins.

Protocol:

-

Protein Extraction:

-

Lyse cells transfected with a miR-21 mimic, inhibitor, or control in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PTEN, anti-PDCD4, anti-RECK) overnight at 4°C. Recommended starting dilution for primary antibodies is often 1:1000.[13]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein expression to a loading control (e.g., β-actin, GAPDH).

-

Conclusion and Future Directions

The evidence overwhelmingly points to miR-21 as a critical driver of cancer cell proliferation. Its ability to coordinately suppress multiple tumor suppressor genes, thereby activating key pro-proliferative signaling pathways, makes it a highly attractive target for cancer therapy. The development of anti-miR-21 oligonucleotides and other inhibitory strategies holds significant promise for novel therapeutic interventions. Future research should continue to elucidate the full spectrum of miR-21 targets and its complex interplay with other signaling networks in a context-dependent manner. A deeper understanding of the molecular intricacies of miR-21 function will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reduction of miR-21 induces SK-N-SH cell apoptosis and inhibits proliferation via PTEN/PDCD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of miR-21, miR-31, miR-96 and miR-135b is correlated with the clinical parameters of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Alterations in microRNAs miR-21 and let-7a correlate with aberrant STAT3 signaling and downstream effects during cervical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting miR-21-3p inhibits proliferation and invasion of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

hsa-mir-21 as a Therapeutic Target: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MicroRNA-21 (hsa-mir-21) has emerged as a critical player in the pathogenesis of numerous diseases, most notably cancer. Its consistent overexpression across a wide array of tumor types and its role in promoting oncogenic processes have solidified its status as a high-priority therapeutic target. This guide provides a comprehensive technical overview of hsa-mir-21, detailing its molecular mechanisms, its impact on key signaling pathways, and the current landscape of therapeutic strategies aimed at its inhibition. We present curated quantitative data, detailed experimental protocols for its study, and visual representations of its signaling networks to serve as a valuable resource for researchers and drug development professionals in the field.

Introduction: The Oncogenic Role of hsa-mir-21

hsa-mir-21 is one of the most studied microRNAs and is frequently described as an "oncomiR" due to its significant role in cancer initiation and progression.[1] MicroRNAs are small, non-coding RNA molecules that regulate gene expression post-transcriptionally, typically by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[1] The upregulation of hsa-mir-21 has been observed in a multitude of solid tumors, including breast, lung, colorectal, pancreatic, and glioblastoma cancers.[1][2] This aberrant expression is correlated with increased cell proliferation, invasion, metastasis, and resistance to apoptosis, making it an attractive target for therapeutic intervention.[3][4][5]

Quantitative Analysis of hsa-mir-21 Dysregulation and Therapeutic Efficacy

The development of effective hsa-mir-21 targeted therapies relies on a quantitative understanding of its overexpression in various cancers and the potency of potential inhibitors. The following tables summarize key quantitative data from preclinical studies.

Table 1: Expression of hsa-mir-21 in Cancer Tissues

| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |

| Breast Cancer | 2.02 - 4.44 | [5] |

| Lung Cancer | ~2.39 | [6] |

| Colorectal Cancer | ~1.23 | [6] |

| Head and Neck Squamous Cell Carcinoma (UM-SCC9) | 4.35 ± 0.22 | |

| Head and Neck Squamous Cell Carcinoma (UM-SCC11B) | 6.45 ± 0.25 |

Table 2: Preclinical Efficacy of Anti-miR-21 Therapies

| Therapeutic Agent | Cancer Model | Efficacy | Reference |

| LNA-antimiR-21 | Breast Cancer (MCF-7 xenograft) | Tumor growth inhibition | [5] |

| LNA-antimiR-21 | Melanoma (B16F10 xenograft) | Reduced tumor growth and volume | [7] |

| anti-miR-21 oligonucleotides | Multiple Myeloma (OPM-2 xenograft) | Significant reduction in tumor growth (1mg/kg) | [8] |

| antagomir-21 | Breast Cancer (4T1 murine model) | Increased apoptotic index (29.15% vs 6.03% control) | [9] |

Table 3: Binding Affinities of Small Molecule Inhibitors for pre-miR-21

| Compound | Binding Affinity (Kd) | Reference |

| Compound 52 | ~200 nM | [10][11] |

| Compound 45 | ~600 nM | [10][11] |

| Compound 49 | ~600 nM | [10][11] |

| Carbazole Derivative 1 | 0.8 - 2.0 µM | [12] |

Key Signaling Pathways Modulated by hsa-mir-21

hsa-mir-21 exerts its oncogenic effects by repressing multiple tumor suppressor genes, thereby activating critical signaling pathways involved in cell growth, survival, and metastasis.

The PTEN/PI3K/Akt Signaling Pathway

A primary and well-validated target of hsa-mir-21 is Phosphatase and Tensin Homolog (PTEN), a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, hsa-mir-21 leads to the activation of Akt, which in turn promotes cell survival and proliferation while inhibiting apoptosis.

References

- 1. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gene-quantification.de [gene-quantification.de]

- 4. Animal models to study microRNA function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Knockdown of miR-21 in human breast cancer cell lines inhibits proliferation, in vitro migration and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Monitoring of Angiogenesis Inhibition via Down-Regulation of Mir-21 in a VEGFR2-Luc Murine Breast Cancer Model Using Bioluminescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug-Like Small Molecules That Inhibit Expression of the Oncogenic MicroRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

"MIRN21 gene regulation and expression"

An In-depth Technical Guide to MIRN21 Gene Regulation and Expression

Executive Summary

MicroRNA-21 (miR-21), encoded by the MIRN21 gene, is one of the most extensively studied microRNAs due to its profound implications in human health and disease. Classified as an "oncomiR," its expression is consistently upregulated in a vast array of solid tumors and is closely associated with the pathogenesis of cardiovascular and inflammatory diseases.[1][2][3] This guide provides a comprehensive overview of the molecular mechanisms governing MIRN21 gene expression, its post-transcriptional regulation, its downstream effects on critical signaling pathways, and the experimental protocols used for its study. The content is tailored for researchers, scientists, and professionals in drug development seeking a detailed understanding of miR-21 biology.

MIRN21 Gene Structure and Biogenesis

The human MIRN21 gene is located on chromosome 17q23.1, within the tenth intron of the transmembrane protein 49 (TMEM49) gene, also known as vacuole membrane protein 1 (VMP1).[3][4] Despite its intronic location, MIRN21 is transcribed independently from its own promoter by RNA Polymerase II, producing a primary transcript (pri-miRNA) that is capped and polyadenylated.[2][4]

This pri-miR-21 transcript undergoes a canonical two-step processing pathway to become a mature, functional miRNA:

-

Nuclear Processing : The long pri-miR-21 is cleaved in the nucleus by the Microprocessor complex, which consists of the RNase III enzyme Drosha and its partner, DiGeorge syndrome critical region gene 8 (DGCR8). This cleavage event releases a ~72-nucleotide precursor hairpin structure known as pre-miR-21.[4]

-

Cytoplasmic Processing : The pre-miR-21 is exported to the cytoplasm by Exportin-5. In the cytoplasm, another RNase III enzyme, Dicer, cleaves the terminal loop of the pre-miR-21 hairpin to yield a ~22-nucleotide miRNA:miRNA* duplex.[4][5]

-

RISC Loading : The duplex unwinds, and the mature guide strand (miR-21-5p) is preferentially loaded into the RNA-induced silencing complex (RISC). The passenger strand (miR-21-3p) is typically degraded, although it has been found to be highly expressed in certain cancer cell lines.[6] The RISC-loaded miR-21 then guides the complex to target messenger RNAs (mRNAs), leading to their translational repression or degradation.[1][5]

Regulation of MIRN21 Expression

The upregulation of miR-21 in pathological states is maintained by complex transcriptional, post-transcriptional, and epigenetic mechanisms.[2]

Transcriptional Regulation

The MIRN21 gene promoter contains several conserved enhancer elements that serve as binding sites for a variety of transcription factors.[2][7] The activation of these factors by upstream signaling pathways is a primary driver of miR-21 overexpression.

| Transcription Factor | Effect on MIRN21 | Key Activating Pathways/Stimuli | Citations |

| STAT3 | Upregulation | IL-6, IFN-γ | [4][8][9][10] |

| AP-1 (Fos/Jun) | Upregulation | PMA, Ras, Growth Factors, HPV | [2][11][12][13] |

| NF-κB (p65) | Upregulation | Inflammatory signals (e.g., via IL-6/STAT3) | [10][14] |

| Androgen Receptor (AR) | Upregulation | Androgens | [15][16] |

| p53 | Upregulation | Cellular Stress, DNA Damage | [2][7] |

| NFI (Nuclear Factor I) | Downregulation | Basal Repression | [2][7][12] |

| C/EBPα | Downregulation | Basal Repression | [2][7] |

Key signaling pathways converge on these transcription factors to induce MIRN21 expression. For instance, the inflammatory cytokine Interleukin-6 (IL-6) activates STAT3, which directly binds to the MIRN21 promoter.[4][8] Similarly, activation of the Ras-MAPK pathway leads to the formation of the AP-1 complex, a potent inducer of miR-21 transcription.[13]

Post-Transcriptional Regulation

Beyond transcription, miR-21 levels are controlled at the processing stage.

-

TGF-β/BMP Signaling : Transforming growth factor-beta (TGF-β) and bone morphogenetic protein (BMP) can elevate mature miR-21 levels by enhancing the Drosha-mediated processing of pri-miR-21. This is mediated by Smad proteins, which form a complex with the RNA helicase p68, a component of the Microprocessor complex.[7]

-

Extracellular Matrix : Increased deposition of collagen type I (Col-1), which alters extracellular matrix rigidity, has been shown to upregulate miR-21 via a post-transcriptional mechanism that enhances the maturation of pre-miR-21.[17]

Epigenetic Regulation

Epigenetic modifications at the MIRN21 gene locus are crucial for its expression.

-

Histone Modifications : The MIRN21 promoter in cancer cells is characterized by histone post-translational modifications associated with active transcription, such as histone acetylation. Silencing histone acetyltransferase enzymes like GCN5 can reduce the expression of pri-miR-21.[18]

-

DNA Methylation : While less documented for MIRN21 compared to other miRNAs, aberrant DNA methylation patterns on miRNA promoters are a known mechanism for dysregulating their expression.[18]

Expression and Function of miR-21

MiR-21 functions primarily as an oncogene by repressing multiple tumor suppressor genes, thereby promoting cellular processes that are hallmarks of cancer.[6][19]

Overexpression in Cancer

MiR-21 is one of the most consistently upregulated miRNAs across different cancer types.[1][4] Its overexpression is linked to increased proliferation, invasion, metastasis, and resistance to apoptosis.[6][19]

| Cancer Type | Expression Status | Quantitative Data / Observation | Citations |

| Glioblastoma | Upregulated | Consistently overexpressed; knockdown induces apoptosis. | [4][6] |

| Breast Cancer | Upregulated | Progressively upregulated in primary tissue samples. | [6][19] |

| Colorectal Cancer | Upregulated | High expression found in cell lines with EMT properties. | [6][18] |

| Lung Cancer (NSCLC) | Upregulated | Elevated expression correlates with poorer prognosis. | [6][20] |

| Pancreatic Cancer | Upregulated | Enhances EGF-induced cell proliferation. | [6][19] |

| Prostate Cancer | Upregulated | Frequently elevated compared to adjacent normal tissue. | [15][16] |

| Cervical Cancer | Upregulated | High expression linked to HPV and oncogenic properties. | [11][21] |

| Hepatocellular Carcinoma | Upregulated | Associated with PI3K-Akt signaling pathway alteration. | [6][22] |

Downstream Signaling Pathways and Targets

MiR-21 exerts its oncogenic effects by binding to the 3' UTR of target mRNAs, leading to their suppression. This action de-represses major pro-survival and pro-proliferative signaling pathways.

| Validated Target Gene | Function of Target | Pathway(s) Affected by Suppression | Citations |

| PTEN | Tumor suppressor; negative regulator of PI3K/Akt | PI3K/Akt/mTOR | [6][8][9][19] |

| PDCD4 | Tumor suppressor; inhibits translation (eIF4A) and AP-1 | PI3K/Akt, AP-1 activity | [6][13][19] |

| TIMP3 | Inhibitor of matrix metalloproteinases (MMPs) | Extracellular matrix remodeling, invasion | [19][23] |

| RECK | Suppresses MMPs and metastasis | Invasion and metastasis | [6][19] |

| Spry1/Spry2 | Inhibitors of Ras/MAPK signaling | Ras/MEK/ERK | [2][6][19] |

| FasL | Pro-apoptotic ligand | Extrinsic apoptosis pathway | [6] |

The inhibition of PTEN by miR-21 is a critical oncogenic event. PTEN normally antagonizes the PI3K/Akt pathway; its suppression by miR-21 leads to constitutive activation of Akt, which in turn promotes cell growth, proliferation, and survival while inhibiting apoptosis.

Key Experimental Protocols

Studying MIRN21 regulation and function involves a range of molecular biology techniques.[24][25][26]

Quantification of miR-21 Expression by qRT-PCR

Stem-loop reverse transcription followed by quantitative real-time PCR (qRT-PCR) is the gold standard for sensitive and specific quantification of mature miR-21.[25][27]

-

Objective : To measure the relative or absolute abundance of mature miR-21 in a biological sample.

-

Methodology :

-

RNA Isolation : Extract total RNA, including the small RNA fraction, from cells or tissues using a phenol-based reagent or a column-based kit (e.g., miRVana kit).[27] Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

-

Reverse Transcription (RT) : Synthesize cDNA from total RNA using a miR-21-specific stem-loop RT primer. This primer has a unique hairpin structure that provides specificity for the mature miRNA and extends its length, facilitating subsequent PCR amplification. A universal reverse primer is used in conjunction with a miRNA-specific forward primer in the PCR step.[25][27]

-

Real-Time PCR : Perform qPCR using a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan). The reaction mix includes the cDNA template, a forward primer specific to the mature miR-21 sequence, a universal reverse primer, and DNA polymerase.

-

Data Analysis : Quantify miR-21 expression relative to a stable small non-coding RNA control (e.g., U6 snRNA, RNU44) using the comparative CT (2-ΔΔCT) method.[28]

-

Analysis of MIRN21 Promoter Activity via Luciferase Reporter Assay

This assay is used to identify functional promoter regions and to determine how transcription factors or signaling pathways affect MIRN21 transcription.[29]

-

Objective : To quantify the transcriptional activity of the MIRN21 promoter.

-

Methodology :

-

Construct Generation : Clone the putative MIRN21 promoter region (e.g., the ~3.8 kb region upstream of the pre-miR-21 sequence) into a reporter vector upstream of a luciferase gene (e.g., pGL3).[30]

-

Cell Transfection : Co-transfect the reporter construct into a relevant cell line along with a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization. To test the effect of a transcription factor, a vector expressing that factor can also be co-transfected.

-

Cell Treatment : Treat the transfected cells with stimuli (e.g., IL-6, PMA) or inhibitors to modulate the signaling pathways of interest.

-

Luciferase Assay : Lyse the cells and measure the activity of both luciferases using a luminometer and a dual-luciferase assay kit.

-

Data Analysis : Normalize the firefly luciferase activity (from the MIRN21 promoter) to the Renilla luciferase activity. Compare the normalized activity across different conditions to assess changes in promoter strength.[31]

-

Identification of Transcription Factor Binding by ChIP

Chromatin Immunoprecipitation (ChIP) is used to confirm the direct binding of a transcription factor to the MIRN21 promoter in vivo.[10]

-

Objective : To determine if a specific protein (e.g., STAT3, c-Fos) binds to the MIRN21 promoter region within intact cells.

-

Methodology :

-

Cross-linking : Treat cells with formaldehyde to create covalent cross-links between DNA and interacting proteins.

-

Chromatin Shearing : Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP) : Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.

-

Reverse Cross-linking : Elute the complexes from the beads and reverse the cross-links by heating. Purify the co-precipitated DNA.

-

DNA Analysis : Use qPCR with primers designed to amplify specific regions of the MIRN21 promoter containing putative binding sites for the transcription factor. An enrichment of this DNA in the IP sample compared to a negative control (e.g., IgG IP) indicates direct binding.[10]

-

References

- 1. MicroRNA-21 gene and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation and function of miRNA-21 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation and function of miRNA-21 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer [mdpi.com]

- 7. The transcriptional regulation of miR-21, its multiple transcripts, and their implication in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 activation of miR-21 and miR-181b-1, via PTEN and CYLD, are part of the epigenetic switch linking inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. STAT3 regulation of and by microRNAs in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interferon induces miR-21 through a STAT3-dependent pathway as a suppressive negative feedback on interferon-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transregulation of microRNA miR-21 promoter by AP-1 transcription factor in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. miR-21 Gene expression triggered by AP-1 is sustained through a double-negative feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An autoregulatory loop mediated by miR-21 and PDCD4 controls the AP-1 activity in RAS transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. STAT3 activation of miR-21 and miR-181b-1 via PTEN and CYLD are part of the epigenetic switch linking inflammation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The transcriptional regulation of miR-21, its multiple transcripts, and their implication in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Post-transcriptional up-regulation of miR-21 by type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Epigenetic regulation of miR-21 in colorectal cancer: ITGB4 as a novel miR-21 target and a three-gene network (miR-21-ITGΒ4-PDCD4) as predictor of metastatic tumor potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MicroRNA-21 and its impact on signaling pathways in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. STAT3-mediated activation of miR-21 is involved in down-regulation of TIMP3 and neovascularization in the ischemic retina - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What methods can be used to study miRNA function? | AAT Bioquest [aatbio.com]

- 25. MicroRNA Experimental Protocols [labome.com]

- 26. academic.oup.com [academic.oup.com]

- 27. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Advances in microRNA experimental approaches to study physiological regulation of gene products implicated in CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Bringing MicroRNAs to Light: Methods for MicroRNA Quantification and Visualization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Processing of pre-miR-21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursor microRNA-21 (pre-miR-21), detailing its structural characteristics, the intricate enzymatic processing cascade it undergoes, and the methodologies employed to study these processes. Dysregulation of miR-21 is a hallmark of numerous diseases, including cancer, making its biogenesis pathway a critical area of investigation for therapeutic intervention.

The Structural Landscape of pre-miR-21

Pre-miR-21 is a stem-loop hairpin structure of approximately 72 nucleotides that is processed from the primary transcript (pri-miR-21). Its structure is a key determinant for recognition and processing by the microRNA biogenesis machinery. The hairpin consists of a double-stranded stem and a terminal loop.

The stem of pre-miR-21 is not a perfect duplex and contains mismatches and bulges, which can influence its thermodynamic stability and recognition by processing enzymes.[1] A notable feature is a bulged adenosine residue, which creates a deviation from the canonical A-form geometry of the stem.[2] The terminal loop is largely unstructured and dynamic, providing a potential binding site for regulatory proteins.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the structural features of pre-miR-21.[2][4] These studies have revealed a dynamic equilibrium between different conformational states, which can impact the efficiency of its processing by Dicer.[3][5] Specifically, the conformation of adenine29 (A29) near the Dicer cleavage site, which can be either "stacked-in" or "bulged-out," influences whether the pre-miR-21 is in an active or inactive state for processing.[5][6]

Table 1: Structural and Thermodynamic Properties of pre-miR-21

| Parameter | Value | Reference |

| Length | ~72 nucleotides | [5][7] |

| Mature miR-21 sequence | UAGCUUAUCAGACUGAUGUUGA | [7] |

| Apical Loop Size | ≥10 nucleotides | [8][9] |

| Dicer Cleavage Site (relative to 5' end) | ~22 nucleotides | [8][10] |

| Drosha Cleavage Site (from loop/stem junction) | ~2 helical turns (~22 nt) | [8][9] |

| Thermodynamic Stability (ΔG°) | -36.6 to -41.5 kJ/mol (for ligand-bound complexes) | [11] |

The Biogenesis of Mature miR-21: A Two-Step Cleavage Process

The maturation of miR-21 from its primary transcript is a highly regulated, multi-step process that occurs in distinct subcellular compartments.[12][13]

Nuclear Processing: From pri-miR-21 to pre-miR-21

The biogenesis of miR-21 begins in the nucleus with the transcription of the MIR21 gene by RNA Polymerase II, producing a long primary transcript known as pri-miR-21.[7] This pri-miRNA contains a characteristic hairpin structure that is recognized by the Microprocessor complex. This complex consists of the RNase III enzyme Drosha and its essential cofactor, DiGeorge syndrome critical region 8 (DGCR8).[14][15]

Drosha, guided by DGCR8 which recognizes the junction between the stem and the apical loop, cleaves the pri-miR-21 stem approximately two helical turns (~22 nucleotides) away from the loop.[8][9][16] This cleavage event excises the ~72 nucleotide pre-miR-21 hairpin, which has a 2-nucleotide 3' overhang, a characteristic feature for recognition by the nuclear export machinery.[8][17]

Cytoplasmic Processing: From pre-miR-21 to Mature miR-21

Following its liberation in the nucleus, pre-miR-21 is actively transported to the cytoplasm by the nuclear transport receptor Exportin-5, in a Ran-GTP-dependent manner.[8][14]

In the cytoplasm, the pre-miR-21 hairpin is recognized and further processed by another RNase III enzyme, Dicer.[14][15] Dicer cleaves the terminal loop of the pre-miR-21 hairpin, yielding a ~22 base pair miRNA:miRNA* duplex.[10][17] The activity and specificity of Dicer are often modulated by accessory proteins, such as the TAR RNA-binding protein (TRBP) and the protein activator of PKR (PACT), which can influence the efficiency and fidelity of pre-miRNA processing.[18][19][20] TRBP, in particular, has been shown to enhance Dicer's processing of pre-miRNAs.[3]

Finally, the miRNA:miRNA* duplex is loaded into an Argonaute (Ago) protein, a core component of the RNA-induced silencing complex (RISC).[15] Typically, one strand, the mature miR-21, is preferentially retained in the RISC, while the other strand (miR-21*) is degraded. The mature miR-21 then guides the RISC to its target messenger RNAs (mRNAs), leading to translational repression or mRNA degradation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental workflows involved in the study of pre-miR-21 structure and processing.

Figure 1: The canonical biogenesis pathway of mature miR-21 from its primary transcript.

Figure 2: A generalized workflow for an in vitro microRNA processing assay.

Experimental Protocols

A variety of experimental techniques are employed to investigate the structure and processing of pre-miR-21. Below are outlines of key methodologies.

In Vitro miRNA Processing Assay

This assay is fundamental for studying the cleavage of pre-miRNA by Dicer or pri-miRNA by the Microprocessor complex in a controlled environment.[16]

Objective: To determine the efficiency and products of pre-miR-21 cleavage by recombinant Dicer.

Materials:

-

32P-labeled pre-miR-21 transcript

-

Recombinant human Dicer enzyme

-

Dicer reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 15 mM NaCl, 2.5 mM MgCl2)

-

Proteinase K

-

Formamide loading buffer

-

Urea-polyacrylamide gel

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the 32P-labeled pre-miR-21 substrate with the Dicer reaction buffer.

-

Enzyme Addition: Add recombinant Dicer to initiate the cleavage reaction. For a time-course experiment, aliquots can be removed at different time points.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding Proteinase K and incubating further to digest the enzyme. Alternatively, the reaction can be stopped by adding a formamide-containing loading buffer with EDTA.

-

Electrophoresis: Separate the reaction products on a denaturing urea-polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled RNA fragments by autoradiography. The precursor and product bands can be quantified using densitometry to determine the processing efficiency.[16]

Nuclear and Cytoplasmic Fractionation

This procedure is used to determine the subcellular localization of different miRNA species (pri-, pre-, and mature miR-21).[12][13]

Objective: To isolate nuclear and cytoplasmic RNA to analyze the distribution of miR-21 precursors and mature miRNA.

Materials:

-

Cultured cells (e.g., HeLa cells)

-

Hypotonic lysis buffer

-

Detergent (e.g., NP-40)

-

Centrifuge

-

RNA extraction kit

Protocol:

-

Cell Lysis: Harvest cells and resuspend them in a hypotonic lysis buffer to swell the cell membrane.

-

Cytoplasmic Extraction: Add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane while keeping the nuclear membrane intact.

-

Nuclear Pelleting: Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

RNA Extraction: Extract total RNA separately from the nuclear pellet and the cytoplasmic supernatant using a suitable RNA extraction method (e.g., Trizol or a column-based kit).

-

Analysis: Analyze the levels of pri-miR-21, pre-miR-21, and mature miR-21 in each fraction using quantitative real-time PCR (qRT-PCR) or Northern blotting.

Quantitative Real-Time PCR (qRT-PCR) for miRNA Analysis

TaqMan MicroRNA Assays provide a specific and sensitive method for quantifying mature miRNAs and their precursors.[21][22]

Objective: To quantify the expression levels of mature miR-21.

Materials:

-

Total RNA sample

-

TaqMan MicroRNA Reverse Transcription Kit

-

Specific stem-loop RT primer for miR-21

-

TaqMan MicroRNA Assay for miR-21 (contains specific forward and reverse primers and a TaqMan probe)

-

TaqMan Universal PCR Master Mix

-

Real-time PCR instrument

Protocol:

-

Reverse Transcription (RT): Perform a specific reverse transcription reaction on the total RNA sample using a stem-loop RT primer that is specific for the 3' end of the mature miR-21. This creates a specific cDNA template.

-

Real-Time PCR: In a separate reaction, amplify the cDNA using a specific forward primer, a reverse primer, and a TaqMan probe for miR-21.

-

Data Analysis: The real-time PCR instrument measures the fluorescence emitted from the cleavage of the TaqMan probe during amplification. The cycle threshold (Ct) value is used to determine the relative or absolute quantity of the mature miR-21 in the original sample, often normalized to a small RNA endogenous control.[21]

Conclusion

The structure and processing of pre-miR-21 are tightly controlled processes that are fundamental to its role in gene regulation. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies that target miR-21 dysregulation in disease. The interplay of structural dynamics, enzymatic recognition, and regulatory co-factors presents a complex and fascinating area of ongoing research with significant clinical implications.

References

- 1. pnas.org [pnas.org]

- 2. rcsb.org [rcsb.org]

- 3. A Slow Dynamic RNA Switch Regulates Processing of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Investigating Ligand-Mediated Conformational Dynamics of Pre-miR21: A Machine-Learning-Aided Enhanced Sampling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. Recognition and cleavage of primary microRNA precursors by the nuclear processing enzyme Drosha - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and Implementation of Synthetic RNA Binders for the Inhibition of miR-21 Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MicroRNA maturation: stepwise processing and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. From Molecular Mechanisms to Therapeutics: Understanding MicroRNA-21 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Frontiers | Conservation of Differential Animal MicroRNA Processing by Drosha and Dicer [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Differential roles of human Dicer-binding proteins TRBP and PACT in small RNA processing (Journal Article) | OSTI.GOV [osti.gov]

- 19. pure.york.ac.uk [pure.york.ac.uk]

- 20. academic.oup.com [academic.oup.com]

- 21. genome.med.harvard.edu [genome.med.harvard.edu]

- 22. oaepublish.com [oaepublish.com]

Downstream Targets of microRNA-21: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-21 (miR-21) is a small non-coding RNA molecule that has emerged as a critical regulator of a vast array of cellular processes, including proliferation, apoptosis, and differentiation. Its dysregulation is a hallmark of numerous pathologies, most notably cancer and cardiovascular diseases. Acting as a post-transcriptional repressor, miR-21 binds to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational inhibition. This guide provides a comprehensive overview of the key downstream targets of miR-21, the signaling pathways they modulate, and the experimental methodologies used to validate these interactions.

Core Downstream Targets of microRNA-21

A multitude of studies have identified and validated a diverse set of direct downstream targets for miR-21. These targets are predominantly tumor suppressors and negative regulators of cell growth and survival. The following tables summarize the key targets and the quantitative impact of miR-21 on their expression.

Table 1: Validated Downstream Targets of microRNA-21 in Cancer

| Target Gene | Full Name | Cancer Type(s) | Method of Validation | Quantitative Effect of miR-21 | Reference(s) |

| PTEN | Phosphatase and Tensin Homolog | Glioblastoma, Hepatocellular Carcinoma, Breast Cancer, Endometrial Cancer | Luciferase Reporter Assay, Western Blot, qRT-PCR | Inhibition of miR-21 leads to a 2 to 3-fold increase in PTEN protein expression.[1] Overexpression of miR-21 mimic results in a significant decrease in PTEN protein to 53.8% of control.[2] | [1][2] |

| PDCD4 | Programmed Cell Death 4 | Colorectal Cancer, Breast Cancer, Neuroblastoma | Luciferase Reporter Assay, Western Blot, qRT-PCR | Inhibition of miR-21 increases PDCD4 protein levels by approximately 3-fold.[3] Overexpression of miR-21 decreases PDCD4 protein by about 50%.[3] | [3] |

| SPRY2 | Sprouty RTK Signaling Antagonist 2 | Pancreatic Cancer, Non-Small Cell Lung Cancer | Luciferase Reporter Assay, Western Blot | - | |

| RECK | Reversion-Inducing Cysteine-Rich Protein with Kazal Motifs | Gejiu Squamous Cell Lung Carcinoma | Luciferase Reporter Assay, Western Blot | - | |

| TPM1 | Tropomyosin 1 | Breast Cancer | Luciferase Reporter Assay, Western Blot | - | [4] |

| Maspin | Mammary Serine Protease Inhibitor | Breast Cancer | Luciferase Reporter Assay, Western Blot | - | [1] |

| ANKRD46 | Ankyrin Repeat Domain 46 | Breast Cancer | Luciferase Reporter Assay, Western Blot | Knockdown of miR-21 significantly increases ANKRD46 mRNA and protein levels.[5] | [5] |

Table 2: Quantitative Analysis of microRNA-21 and Target Gene Expression

| Target Gene | Cell Line/Tissue | Experimental Condition | Fold Change in miR-21 Expression | Fold Change in Target Gene/Protein Expression | Reference(s) |

| miR-21 | Breast Cancer Tissues vs. Normal Adjacent Tissues | - | 4.44-fold increase | - | [5] |

| PTEN | Endometrioid Endometrial Cancer Tissues vs. Non-tumor Tissues | - | 2.985-fold increase | PTEN protein significantly lower (0.57 vs. 1.02) | [2] |

| PTEN | KLE cells | Transfection with miR-21 mimic | 6.898-fold increase | 53.8% decrease in PTEN protein | [2] |

| PTEN | KLE cells | Transfection with miR-21 inhibitor | 33.4% decrease | 1.888-fold increase in PTEN protein | [2] |

| PDCD4 | HEK-293T cells | Transfection with anti-miR-21 | ~50% decrease | ~3-fold increase in PDCD4 protein | [3] |

| PDCD4 | MCF-7 cells | Transfection with pSIF-miR-21 | ~80% increase | ~50% decrease in PDCD4 protein | [3] |

| ANKRD46 | MCF-7 cells | Treatment with PNA-antimiR-21 | 5.72 log2-scale decrease | Significant increase in mRNA and protein | [5] |

Table 3: Luciferase Reporter Assay Results for microRNA-21 Target Validation

| Target Gene 3' UTR | Cell Line | Experimental Condition | Reduction in Luciferase Activity | Reference(s) |

| PTEN | HEK293T cells | Co-transfection with miR-21 mimic | Significant reduction | [6] |

| PTEN | KLE cells | Co-transfection with miR-21 mimic | Downregulated to 62.93% of control | [7] |

| PTEN | 293T cells | Co-transfection with miR-21 mimics (50-400 nM) | ~69.47% reduction | [8] |

| PDCD4 | HEK-293T cells | Co-transfection with WT circ9119 and miR-21 mimic | Luciferase activity reduced by 50% | [9] |

| ANKRD46 | MCF-7 cells | Co-transfection with miR-21 | Direct targeting confirmed | [5] |

Signaling Pathways Regulated by microRNA-21

By targeting key tumor suppressors and regulatory proteins, miR-21 exerts a profound influence on several critical signaling pathways that govern cell fate and function.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central node in the regulation of cell survival, proliferation, and metabolism. A key negative regulator of this pathway is PTEN, a direct and extensively validated target of miR-21. By downregulating PTEN, miR-21 promotes the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt. Activated Akt, in turn, phosphorylates a myriad of downstream effectors, ultimately promoting cell survival and proliferation.[10][11][12][13]

ERK-MAP Kinase Signaling Pathway

The Extracellular signal-regulated kinase (ERK)-Mitogen-activated protein kinase (MAPK) cascade is another crucial pathway involved in cell proliferation and differentiation. Sprouty proteins, such as SPRY2, are negative regulators of this pathway. As miR-21 can target SPRY2, its overexpression can lead to enhanced ERK-MAPK signaling, thereby promoting cell growth.

TGF-β Signaling Pathway

The Transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. miR-21 has been shown to be induced by TGF-β and can, in turn, modulate the pathway's output by targeting proteins like PDCD4. This creates a complex feedback loop that can influence cancer progression.

Experimental Protocols for Target Validation

The validation of a direct interaction between a microRNA and its target mRNA is a critical step in understanding its biological function. The following are detailed protocols for the key experiments used in miR-21 target validation.

Luciferase Reporter Assay

This assay is the gold standard for confirming a direct physical interaction between a microRNA and a predicted target site within the 3' UTR of an mRNA.

Principle: A reporter plasmid is constructed containing a luciferase gene followed by the 3' UTR of the putative target gene. If the co-transfected microRNA binds to the 3' UTR, it will repress luciferase expression, leading to a quantifiable reduction in light emission.

Protocol:

-

Vector Construction:

-

Amplify the full-length 3' UTR of the target gene (e.g., PTEN, PDCD4) from cDNA using PCR with primers containing appropriate restriction sites.

-

Clone the PCR product into a luciferase reporter vector (e.g., pMIR-REPORT™, psiCHECK™-2) downstream of the luciferase gene.

-

Create a mutant construct by site-directed mutagenesis of the miR-21 seed region binding site within the 3' UTR. This will serve as a negative control.

-

Verify all constructs by Sanger sequencing.

-

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293T, MCF-7) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the luciferase reporter construct (wild-type or mutant), a Renilla luciferase control vector (for normalization), and either a miR-21 mimic or a negative control mimic using a lipid-based transfection reagent (e.g., Lipofectamine® 2000).

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the relative luciferase activity by comparing the normalized activity of the miR-21 mimic-transfected cells to that of the negative control mimic-transfected cells. A significant decrease in relative luciferase activity for the wild-type construct, but not the mutant construct, confirms direct targeting.

-

Western Blotting

Western blotting is used to quantify the protein levels of a putative miR-21 target following the modulation of miR-21 expression.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Sample Preparation:

-

Transfect cells with a miR-21 mimic, inhibitor, or a negative control.

-

After 48-72 hours, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PTEN, anti-PDCD4) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein levels to a loading control (e.g., β-actin, GAPDH).

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA levels of a putative miR-21 target to determine if miR-21 primarily acts by inducing mRNA degradation.

Principle: RNA is reverse transcribed into cDNA, which is then amplified in a real-time PCR machine. The amount of amplified product is quantified in real-time using a fluorescent dye.

Protocol:

-

RNA Extraction and cDNA Synthesis: